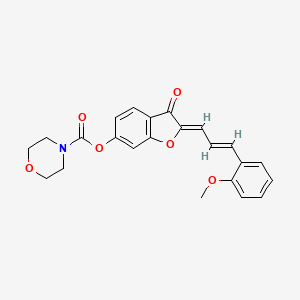

(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Description

(Z)-2-((E)-3-(2-Methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a benzofuran-derived heterocyclic compound featuring:

- A benzofuran core with a 3-oxo-2,3-dihydro substituent.

- An (E)-configured allylidene group at the C2 position, substituted with a 2-methoxyphenyl moiety.

- A morpholine-4-carboxylate ester at the C6 position of the benzofuran ring.

Its synthesis likely involves condensation reactions to form the allylidene group and esterification to introduce the morpholine carboxylate .

Properties

IUPAC Name |

[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO6/c1-27-19-7-3-2-5-16(19)6-4-8-20-22(25)18-10-9-17(15-21(18)30-20)29-23(26)24-11-13-28-14-12-24/h2-10,15H,11-14H2,1H3/b6-4+,20-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXUQZWSVJZACC-HOSQQKOLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a complex organic compound belonging to the benzofuran derivatives class. Its intricate structure and functional groups suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₉N₁O₅, with a molecular weight of approximately 337.36 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities. The methoxyphenyl allylidene moiety and morpholine-4-carboxylate contribute to its unique chemical behavior.

Antibacterial and Antifungal Properties

Preliminary studies indicate that this compound exhibits notable antibacterial and antifungal activities. Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, one study reported an MIC (Minimum Inhibitory Concentration) value of 8 μM against Enterococcus faecalis .

Antiproliferative Activity

The compound has demonstrated significant antiproliferative activity against various cancer cell lines. Table 1 summarizes the IC₅₀ values for different cancer cell lines tested:

These results indicate that the compound may serve as a promising lead for the development of new anticancer agents.

The biological activity of this compound is likely mediated through interactions with specific molecular targets within cells. One potential target is Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in several diseases, including cancer and Alzheimer's disease. Inhibition of GSK-3β has been associated with increased levels of phosphorylated GSK-3β in neuroblastoma cells, suggesting a pathway through which this compound may exert its effects .

Case Studies

Several case studies have explored the biological potential of related compounds:

- Study on Anticancer Properties : A study evaluated the antiproliferative effects of similar benzofuran derivatives on various cancer cell lines, highlighting their potential as anticancer agents due to low IC₅₀ values .

- Antimicrobial Activity Assessment : Another study focused on the antimicrobial properties of benzofuran derivatives, demonstrating effective inhibition against multiple bacterial strains, reinforcing the antibacterial potential of related compounds .

Comparison with Similar Compounds

Substituent Variations on the Benzylidene/Allylidene Group

Key analogs (Table 1) differ in the aromatic substituents attached to the allylidene group, impacting electronic and steric properties:

*Calculated based on analogous structures.

Key Observations:

Core Structure Modifications

Physicochemical and Structural Properties

- Hydrogen Bonding: The morpholine carboxylate ester in all analogs acts as a hydrogen-bond acceptor, while the 3-oxo group in benzofuran derivatives serves as a donor/acceptor. Substituted phenyl groups modulate π-π stacking .

- Ring Puckering: The benzofuran core’s planarity (compared to puckered thiazolo-pyrimidine rings) affects molecular packing and crystal morphology, as analyzed via Cremer-Pople parameters .

- LogP Predictions: Fluorinated analogs likely exhibit higher lipophilicity (e.g., 2-fluorophenyl derivative: estimated LogP ~3.2) compared to methoxy-substituted compounds (LogP ~2.5).

Methodological Considerations in Comparison

- Similarity Metrics: Tanimoto coefficients and pharmacophore modeling () highlight shared features (e.g., morpholine carboxylate) but distinguish analogs via substituent-specific properties.

- Crystallographic Tools: SHELX and ORTEP enable precise structural determination, revealing conformational differences in allylidene groups and hydrogen-bond networks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.